molecular formula C17H17N3O6 B5087728 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide

Cat. No. B5087728
M. Wt: 359.3 g/mol
InChI Key: ASDDGLTYPJTZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research. DMOG is a hypoxia-mimicking agent that has been shown to have a wide range of applications in various research fields, including cancer biology, neuroscience, and immunology.

Mechanism of Action

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide inhibits prolyl hydroxylases by binding to the active site of the enzyme and chelating the iron atom required for catalysis. This results in the stabilization of HIF proteins, which accumulate in the nucleus and activate the expression of HIF target genes. The activation of HIF signaling by N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has been shown to induce a wide range of cellular responses, including angiogenesis, erythropoiesis, glucose metabolism, and autophagy.
Biochemical and Physiological Effects
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. These effects include the induction of angiogenesis, the promotion of cell survival, the inhibition of apoptosis, and the modulation of immune responses. N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has also been shown to regulate glucose metabolism by increasing the expression of glucose transporters and glycolytic enzymes. Furthermore, N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has several advantages as a hypoxia-mimicking agent for lab experiments. It is a stable and easy-to-use compound that can be dissolved in various solvents and used at different concentrations. N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide can also be used to induce hypoxia-like conditions in various cell types and animal models, which allows for the study of cellular responses to hypoxia in a controlled environment. However, N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide also has some limitations, such as its non-specific inhibition of prolyl hydroxylases, which can result in the activation of non-HIF signaling pathways. N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide can also have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.

Future Directions

For N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide research include the identification of specific HIF target genes and the development of more selective prolyl hydroxylase inhibitors. Furthermore, the use of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide in combination with other compounds or therapies may enhance its therapeutic efficacy and reduce its limitations. Overall, N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is a promising compound that has the potential to advance our understanding of cellular responses to hypoxia and to improve the treatment of various diseases.

Synthesis Methods

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoyl chloride with N-(2-aminoethyl)-2,5-dimethoxyaniline in the presence of triethylamine. The reaction results in the formation of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide as a yellow solid, which can be purified through recrystallization.

Scientific Research Applications

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has been widely used in scientific research as a hypoxia-mimicking agent. Hypoxia is a condition of low oxygen levels in the body, which can occur in various physiological and pathological conditions, such as cancer, ischemia, and inflammation. N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide mimics hypoxia by inhibiting the activity of prolyl hydroxylases, which are enzymes that require oxygen to hydroxylate proline residues in hypoxia-inducible factor (HIF) proteins. HIFs are transcription factors that play a critical role in cellular adaptation to hypoxia by regulating the expression of genes involved in angiogenesis, metabolism, and cell survival.

properties

IUPAC Name

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-25-13-7-8-15(26-2)14(9-13)19-16(21)10-18-17(22)11-3-5-12(6-4-11)20(23)24/h3-9H,10H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDDGLTYPJTZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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